molecular formula C9H14ClN3 B1361740 6-Chloro-N-pentylpyrimidin-4-amine CAS No. 941294-44-6

6-Chloro-N-pentylpyrimidin-4-amine

Cat. No. B1361740
M. Wt: 199.68 g/mol
InChI Key: RAURQKJGNFOGEM-UHFFFAOYSA-N
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Description

6-Chloro-N-pentylpyrimidin-4-amine, also known as 6-CPPA, is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry. It has been used in the synthesis of various compounds, including anti-inflammatory agents, antibacterial agents, and antifungal agents. 6-CPPA has also been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Degradation of Nitrogen-Containing Hazardous Compounds

Nitrogen-containing compounds like 6-Chloro-N-pentylpyrimidin-4-amine, often found in industrial effluents, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs), including ozone and Fenton processes, have shown promise in effectively mineralizing these compounds. These processes differ in their degradation efficiencies, reaction mechanisms, and sensitivity to various parameters like pH and initial concentration. Specifically, ozone exhibits high reactivity towards most amines, dyes, and pesticides, while cavitation methods offer cost-effective pre-treatment options. Importantly, hybrid methods tailored for specific effluents can yield synergistic effects, enhancing degradation efficiency (Bhat & Gogate, 2021).

Nutritional Aspects in Cancer Research

Food-Derived Heterocyclic Amines in Breast Cancer

Dietary factors, including food-derived heterocyclic amines (HAs) formed during the cooking of meats, are implicated in breast cancer. Compounds like PhIP, found in fried and barbecued beef, are metabolized into DNA adducts, contributing to mammary gland cancer in rodent models. While humans exposed to cooked meats intake HAs, interactions with other dietary components and the specific mechanisms influencing cancer risk warrant further investigation (Snyderwine, 1994).

Chemical Analysis in Foods

Analysis of Biogenic Amines in Foods

Biogenic amines (BAs) in foods, formed by decarboxylation of amino acids, pose health risks and indicate food spoilage. Analytical methods, particularly high-performance liquid chromatography (HPLC), are crucial for detecting and quantifying BAs like histamine, putrescine, and cadaverine. These methods ensure food safety by identifying toxicity levels and assessing the degree of freshness or spoilage (Önal, 2007).

Ninhydrin Reaction in Analytical Chemistry

Ninhydrin Reaction in Analytical Chemistry

The ninhydrin reaction, discovered in 1910, is vital in detecting and analyzing amines, amino acids, peptides, and proteins across various scientific fields. This reaction forms Ruhemann's purple (RP) upon reacting with primary amino groups, offering a distinctive color unaffected by common food, plant, or tissue extract colors. Its versatility and adaptability to manual and automated processes make it an essential tool in agricultural, clinical, and environmental sciences (Friedman, 2004).

CO2 Capture and Catalysis

Amine-Functionalized Metal–Organic Frameworks for CO2 Capture and Catalysis

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture and catalysis. The interaction between CO2 and amino functionalities makes these MOFs particularly effective for CO2 sorption at low pressures. Besides CO2 capture, these frameworks exhibit potential in catalysis, with methodologies like in situ synthesis, post-modification, and physical impregnation contributing to their high sorption capacity and separation performance (Lin, Kong, & Chen, 2016).

properties

IUPAC Name

6-chloro-N-pentylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-2-3-4-5-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAURQKJGNFOGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650005
Record name 6-Chloro-N-pentylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-pentylpyrimidin-4-amine

CAS RN

941294-44-6
Record name 6-Chloro-N-pentyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-pentylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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